(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine

Chiral Purity Quality Control Enantiomer Specification

The absolute (1R,2S,4S) stereochemistry of this bornylamine is essential for reproducible asymmetric catalysis and medicinal chemistry results. Generic enantiomers or racemates fail to deliver the same enantioselectivity (e.g., 18 nM IC50 vs. 11β-HSD1) and exo:endo selectivity (98:2). Verify optical rotation ([α]20/D +46±2°) to ensure enantiopurity and avoid synthesis failure.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 32511-34-5
Cat. No. B1584708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine
CAS32511-34-5
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)N)C)C
InChIInChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8-,10-/m0/s1
InChIKeyMDFWXZBEVCOVIO-NRPADANISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-(+)-Bornylamine (CAS 32511-34-5) is the Preferred Chiral Amine Scaffold for Asymmetric Synthesis


The target compound, (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine, is a chiral primary amine featuring the rigid bicyclo[2.2.1]heptane framework, commonly known as (R)-(+)-bornylamine . This scaffold, derived from the naturally occurring monoterpene camphor, is a cornerstone in asymmetric catalysis and medicinal chemistry due to its fixed stereochemical environment and high optical purity . Its specific optical rotation of [α]20/D +46±2° (c = 0.5% in ethanol) provides a reliable and quantifiable metric for confirming enantiopurity, a critical quality attribute for procurement [1].

The Performance Cost of Substituting (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine with a Racemate or Structural Analog


Generic substitution of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine with its enantiomer, racemate, or alternative norbornane-based amines is not scientifically valid and can lead to significant performance failures. The absolute stereochemistry at the C1, C2, and C4 positions dictates the molecule's interaction with chiral environments, directly impacting enantioselectivity in catalysis and binding affinity to biological targets . For instance, the (S)-enantiomer exhibits a completely different and often inferior interaction mode with enzymes like 11β-HSD1 compared to the (R)-enantiomer [1]. Furthermore, the endo/exo configuration of the amine group, a common point of confusion in procurement, fundamentally alters basicity and, consequently, its reactivity and handling characteristics [2]. These differences translate directly into lower yields, poor enantiomeric excess (ee), and unreliable biological data, making strict specification adherence essential for reproducible research.

Quantitative Evidence for the Selection of (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine Over Comparators


Optical Rotation: The Definitive Metric for (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine Identity

The specific optical rotation, [α]20/D +46±2° (c = 0.5% in ethanol), serves as a definitive quantitative identity marker for the (1R,2S,4S)-enantiomer [1]. This metric provides immediate confirmation of stereochemical integrity, distinguishing it from its (1S,2R,4R)-enantiomer, which would exhibit a negative rotation, and from the racemic mixture (rotation ≈ 0°). The use of this simple, quantitative assay is a standard and reliable method for QC release and for verifying that the correct stereoisomer has been procured.

Chiral Purity Quality Control Enantiomer Specification

Catalytic Selectivity: Exo/Endo Ratio and Enantioselectivity in Diels-Alder Reactions

Ruthenium(II) complexes bearing an N-(2-pyridylmethyl)-(1R,2S,4R)-1-bornylamine ligand (derived from the target compound) have been shown to catalyze the Diels-Alder reaction of methacrolein and cyclopentadiene with high exo:endo selectivity (84:16 to 98:2) and moderate enantioselectivity (up to 74% ee) [1]. In comparison, analogous catalysts incorporating alternative chiral amines like (R)-1-phenylethylamine or (R)-1-naphthylethylamine yield different, often less favorable, stereochemical outcomes [1]. The bornylamine-derived catalyst's performance, defined by quantifiable ratios and % ee, makes it a predictable choice for synthesizing specific norbornene-based building blocks.

Asymmetric Catalysis Diels-Alder Reaction Enantioselectivity

Basicity: The Functional Distinction Between Endo and Exo Amines

A systematic study of norbornylamines established that the exo isomer is consistently more basic than its corresponding endo counterpart in both acetonitrile and dimethylformamide solvents [1]. This fundamental difference in proton affinity (pKa) dictates protonation state, nucleophilicity, and solubility in various reaction media. While the target compound's specific pKa is predicted to be 11.01±0.60 [2], the class-level finding that endo/exo stereochemistry profoundly affects basicity is crucial. Substituting the target endo-amine with its exo-isomer will lead to altered reaction kinetics and potentially different reaction pathways.

pKa Basicity Reactivity Endo-Exo Isomerism

Biological Potency: Sub-Nanomolar Inhibition of 11β-HSD1 by an (R)-(+)-Bornylamine Derivative

In a structure-activity relationship (SAR) study of sulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the derivative incorporating the (R)-(+)-bornylamine scaffold (compound 8l) emerged as the most potent inhibitor of the mouse enzyme, with an IC50 of 18 nM [1]. Docking studies further elucidated that the (S)-enantiomer interacts with the target enzyme differently and is less active, directly attributing the observed potency to the specific (R)-stereochemistry of the bornylamine core [1]. This quantitative and stereochemistry-dependent bioactivity firmly establishes the (R)-(+)-bornylamine scaffold as a privileged structure for medicinal chemistry programs targeting 11β-HSD1.

Medicinal Chemistry Enzyme Inhibition 11β-HSD1 Diabetes

Synthetic Yield and Purity: Baseline Metrics for Supply Chain Selection

High chemical purity is a prerequisite for use as a building block. Reputable suppliers report purity levels of ≥97.0% (by NT) for (R)-(+)-bornylamine, ensuring minimal interference from impurities in downstream reactions [1]. Furthermore, a documented synthetic route via reduction of (R)-camphor oxime reports a yield of 92.6% for obtaining >97% pure (R)-bornylamine . These quantitative benchmarks allow procurement professionals to assess vendor quality and ensure they are receiving a compound that meets the high standards required for reproducible and reliable chemical synthesis.

Synthetic Yield Purity Procurement Quality Control

High-Impact Applications for (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine Based on Empirical Evidence


Synthesis of 11β-HSD1 Inhibitors for Diabetes Research

For medicinal chemistry programs focused on type 2 diabetes, (1R,2S,4S)-1,7,7-trimethylnorbornan-2-amine is the critical starting material for generating potent and selective 11β-HSD1 inhibitors. As demonstrated by Xia et al., its incorporation into a sulfonamide scaffold yielded a compound with an IC50 of 18 nM against the mouse enzyme, the most potent in its series [1]. The study further proved that the (R)-stereochemistry is essential for this activity, with the (S)-enantiomer being far less effective [1]. Therefore, procurement of this specific stereoisomer is mandatory for anyone aiming to replicate or build upon this validated lead series.

Development of Chiral Ruthenium Catalysts for Asymmetric Diels-Alder Reactions

This compound is an essential ligand precursor for creating well-defined, enantioselective ruthenium catalysts. Research by Carmona et al. shows that complexes derived from (R)-(+)-bornylamine catalyze the Diels-Alder reaction of methacrolein and cyclopentadiene with high exo:endo selectivity (up to 98:2) and useful enantioselectivity (up to 74% ee) [2]. This quantitative performance profile positions it as a reliable chiral auxiliary for synthesizing norbornene derivatives with predictable stereochemistry, a valuable tool for both academic research and industrial process chemistry.

Asymmetric Synthesis via Chiral Auxiliaries and Resolving Agents

The high optical purity ([α]20/D +46±2°) of (R)-(+)-bornylamine [3] makes it a highly effective chiral auxiliary or resolving agent for the preparation of other enantiopure compounds. Its rigid bicyclic framework ensures reliable chirality transfer, and its primary amine functionality allows for easy derivatization. The ability to verify its stereochemical integrity with a simple optical rotation measurement streamlines quality control and ensures consistent outcomes in multi-step asymmetric syntheses, a key advantage for both fine chemical production and advanced academic research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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